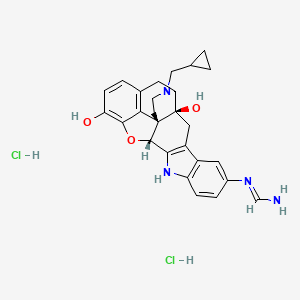

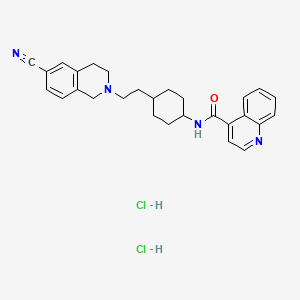

SB 277011A 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB 277011A dihydrochloride is a selective dopamine D3 receptor antagonist . It has a high affinity for the hD3 receptor . It is brain-penetrant and has 100-fold selectivity over the hD2 receptor and over 66 other receptors, enzymes, and ion channels .

Synthesis Analysis

The chemical name of SB 277011A dihydrochloride is N - [ trans -4- [2- (6-Cyano-3,4-dihydro-2 (1 H )-isoquinolinyl)ethyl]cyclohexyl]-4-quinolinecarboxamide dihydrochloride . The synthesis of this compound has been described in the literature .Molecular Structure Analysis

The molecular weight of SB 277011A dihydrochloride is 511.49 . Its molecular formula is C28H30N4O.2HCl .Chemical Reactions Analysis

SB 277011A dihydrochloride is selective for the D3 receptor over certain serotonergic and cholinergic receptors at doses up to 56.0 mg/kg . It also reverses the effects of quinelorane in the nucleus accumbens, but does not reverse the effects of quinelorane in the striatum at 93 mg/kg in rats .Physical And Chemical Properties Analysis

SB 277011A dihydrochloride is soluble to 50 mM in DMSO .科学研究应用

神经药理学

在神经药理学中,SB 277011A 二盐酸盐已被用作多巴胺 D3 受体选择性拮抗剂,在小鼠中测试其对小脑 L9/10 和纹状体中 4-丙基-9-羟基萘氧嗪 ([3H]- (+)-PHNO) 放射性示踪剂的影响 .

精神分裂症研究

SB 277011A 二盐酸盐在精神分裂症的动物模型中显示出潜在的益处 . 通过选择性阻断 D3 受体,它可能有助于缓解与这种精神疾病相关的一些症状。

帕金森病研究

同样,SB 277011A 二盐酸盐已用于与帕金森病相关的研究 . 该化合物选择性拮抗 D3 受体的能力可能对管理这种神经退行性疾病的症状有益。

药物开发

由于其对 D3 受体的选择性拮抗作用,SB 277011A 二盐酸盐是药物开发中的一种宝贵工具 . 其高口服生物利用度和进入中枢神经系统的能力使其成为开发新治疗剂的有希望的候选药物 .

生化研究

在生化研究中,SB 277011A 二盐酸盐的特性使其可用于研究涉及多巴胺 D3 受体的生化途径 . 它对这些受体的高亲和力和选择性允许对它们在各种生物过程中的作用进行精确研究。

作用机制

Target of Action

SB 277011A dihydrochloride is a potent, selective, orally bioavailable, and brain-penetrant dopamine D3 receptor antagonist . The primary target of SB 277011A dihydrochloride is the dopamine D3 receptor, with pKi values of 8.0 for D3 . It exhibits over 100-fold selectivity over D2 receptors .

Mode of Action

SB 277011A dihydrochloride interacts with its target, the dopamine D3 receptor, by binding to it and acting as an antagonist . This means it blocks the action of dopamine at the D3 receptor, preventing the typical physiological responses that would occur upon dopamine binding.

Result of Action

SB 277011A dihydrochloride’s antagonistic action on the dopamine D3 receptor has been associated with a decrease in drug-seeking behavior . It has been found to inhibit cocaine-seeking behavior and cocaine-enhanced brain stimulation reward in rats . This suggests that it may have potential therapeutic applications in the treatment of addiction.

安全和危害

属性

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZIOTGUXSPDAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。